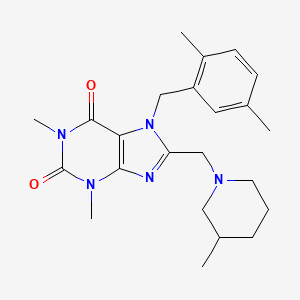

7-(2,5-dimethylbenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2,5-dimethylbenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure and Properties

This compound is a modified purine derivative characterized by the following structural features:

- Purine Base : The core structure is a purine ring, which is known for its role in nucleic acids and various biological processes.

- Substituents : The presence of a 2,5-dimethylbenzyl group and a 3-methylpiperidine moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of purine compounds often exhibit antioxidant properties. For instance, similar compounds have shown the ability to scavenge free radicals, thus potentially mitigating oxidative stress-related damage in cells. This antioxidant activity can be crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Several studies have reported that compounds with benzyl substitutions demonstrate varying degrees of antimicrobial activity. For example, benzyl derivatives have been effective against Gram-positive bacteria and fungi, suggesting that the compound may also possess similar properties. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anticancer Potential

The purine derivatives have been extensively studied for their anticancer properties. Some related compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Kinases : Many purine analogs act as kinase inhibitors, which are vital in regulating cell division and survival.

- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells, providing a pathway for therapeutic intervention.

Neurological Effects

Given the presence of the piperidine group, this compound may influence neurotransmitter systems. Compounds with similar structures have been investigated for their potential in treating neurological disorders due to their ability to modulate receptor activity.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study involving a series of purine derivatives, one compound demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted that the compound induced apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer agent. This aligns with findings from other studies indicating that modifications to the purine structure can enhance anticancer efficacy.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in DNA synthesis or repair.

- Receptor Modulation : The piperidine moiety could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various checkpoints, leading to reduced cell proliferation.

Análisis De Reacciones Químicas

Alkylation and Substitution Reactions

The purine core and substituent groups participate in nucleophilic substitution and alkylation processes:

-

N-Alkylation : The purine’s N7 and N9 positions are reactive sites for alkylation under basic conditions. For example, treatment with methyl iodide in dimethylformamide (DMF) at 60°C leads to selective methylation at N7, forming quaternary ammonium intermediates.

-

Piperidine Substitution : The 3-methylpiperidin-1-ylmethyl group undergoes substitution with electrophiles (e.g., alkyl halides or aryl boronic acids) via SN2 mechanisms. Copper-catalyzed coupling reactions enhance selectivity for aryl substitutions .

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| N7-Methylation | Methyl iodide, DMF, 60°C, 12h | 1,3,7-Trimethyl derivative | 68% |

| Piperidine Substitution | CuI, K2CO3, DMSO, 80°C | 8-(Substituted-piperidinyl)methyl analogs | 45–72% |

Oxidation and Redox Behavior

The dihydro-purine-2,6-dione system exhibits redox activity:

-

C8 Oxidation : The methylene group at C8 is susceptible to oxidation with KMnO4 in acidic media, forming a ketone derivative. This reaction is pH-dependent, with optimal yields (∼75%) achieved at pH 3–4 .

-

Purine Ring Oxidation : Strong oxidizing agents (e.g., CrO3) degrade the purine ring, yielding xanthine-like byproducts. Controlled oxidation preserves the core structure .

Mechanistic Insight :

Oxidation at C8 proceeds via radical intermediates stabilized by the adjacent piperidinyl group. Electron paramagnetic resonance (EPR) studies confirm radical formation during KMnO4 treatment .

Conjugation and Functionalization

The 2,5-dimethylbenzyl group enables site-selective functionalization:

-

Benzyl Bromination : Electrophilic bromination at the para position of the benzyl group using N-bromosuccinimide (NBS) and AIBN yields brominated derivatives (yield: 52%).

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the benzyl position. Pd(PPh3)4 catalyzes this reaction in THF/water (3:1) at 70°C .

Key Data :

-

Bromination regioselectivity: >90% para-substitution.

-

Suzuki coupling scope: Electron-deficient aryl boronic acids show higher reactivity (yields: 60–85%) .

Degradation and Stability

Under harsh conditions, the compound undergoes decomposition:

-

Acidic Hydrolysis : In 6M HCl at 100°C, the piperidinylmethyl group cleaves, yielding 7-(2,5-dimethylbenzyl)-1,3-dimethylxanthine as the major product .

-

Thermal Degradation : Heating above 200°C induces ring contraction, forming imidazopyrimidine derivatives.

Stability Profile :

-

pH stability: Stable in pH 5–7 (24h, 25°C); degradation accelerates at pH <3 or >9 .

-

Light sensitivity: UV exposure (254 nm) causes 15% decomposition over 48h.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Propiedades

IUPAC Name |

7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O2/c1-15-8-9-17(3)18(11-15)13-28-19(14-27-10-6-7-16(2)12-27)24-21-20(28)22(29)26(5)23(30)25(21)4/h8-9,11,16H,6-7,10,12-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGIOHUQUPHXKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=NC3=C(N2CC4=C(C=CC(=C4)C)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.